molecular formula C18H15ClFN3OS2 B2941976 N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide CAS No. 677734-44-0

N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B2941976
CAS No.: 677734-44-0
M. Wt: 407.91
InChI Key: KJBMCIGWVPZQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[2,3-d]pyrimidine derivative featuring a sulfanyl acetamide moiety and a 3-chloro-4-fluorophenyl substituent. The 3-chloro-4-fluorophenyl group introduces steric bulk and electronic effects, which may influence solubility and binding affinity .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS2/c19-12-7-10(5-6-13(12)20)23-15(24)8-25-17-16-11-3-1-2-4-14(11)26-18(16)22-9-21-17/h5-7,9H,1-4,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBMCIGWVPZQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that ck1 isoforms regulate key signaling pathways critically involved in tumor progression. Therefore, it can be inferred that CBKinase1_005178, as a CK1 inhibitor, may interact with its targets to inhibit these pathways, thereby exerting its therapeutic effects.

Biochemical Pathways

The CK1 family is involved in several biochemical pathways. For instance, CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction. By inhibiting CK1, CBKinase1_005178 may affect these pathways and their downstream effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBKinase1_005178. For instance, the presence of other drugs could affect its metabolism and excretion, potentially altering its efficacy. Additionally, factors such as pH and temperature could potentially influence the stability of the compound.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound notable for its unique structure and potential biological activity. This compound is characterized by the presence of halogen substitutions and a sulfanyl group, which are believed to enhance its lipophilicity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClFN3OSC_{19}H_{17}ClFN_3OS with a molecular weight of approximately 421.94g/mol421.94\,g/mol . The structural features include:

  • Chloro and Fluoro Substituents : These halogens can influence the compound's reactivity and interaction with biological targets.
  • Sulfanyl Group : This functional group is often associated with increased biological activity due to its ability to form bonds with various biological molecules.

Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide may exhibit a range of biological activities including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The presence of halogen atoms has been linked to enhanced antibacterial and antifungal activities .
  • Enzyme Inhibition : Compounds in this class may inhibit key metabolic enzymes, making them potential candidates for treating metabolic disorders .

Anticancer Activity

A notable study screened a library of compounds for anticancer activity against multicellular spheroids. The results indicated that several derivatives of benzothieno-pyrimidines exhibited significant cytotoxic effects against various cancer cell lines. For example, one compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells .

Antimicrobial Screening

In another study focusing on antimicrobial properties, compounds structurally related to N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide were tested against a panel of pathogenic bacteria. Results showed that these compounds exhibited superior growth inhibition compared to standard antibiotics like chloramphenicol .

Comparative Analysis

To illustrate the biological activity of N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide in comparison with similar compounds, the following table summarizes key findings:

Compound NameStructure FeaturesNotable Biological ActivitiesIC50 Values
Compound AHalogenated benzothienoAnticancer (HCT-116)6.2 μM
Compound BSulfanyl substitutedAntimicrobial< 10 μg/mL
Compound CFluorinated pyrimidineEnzyme inhibition15 μM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous molecules, focusing on substituent variations, physicochemical properties, and reported biological activities:

Compound Name Core Structure Substituents on Aromatic Rings Key Physicochemical Properties Biological Activity (if reported) Reference ID
Target Compound : N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide Tetrahydrobenzothieno[2,3-d]pyrimidine 3-chloro-4-fluorophenyl LogP: ~4.54 (estimated); Moderate solubility in DMSO Not explicitly reported; likely kinase inhibition based on analogs
N-(3-Chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Hexahydrobenzothieno[2,3-d]pyrimidine 3-chloro-4-methylphenyl; 4-chlorophenyl LogP: ~5.07; Low aqueous solubility Cytotoxic activity against cancer cell lines (IC₅₀: ~5 μM)
2-{[3-(4-Chlorophenyl)-4-oxo-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Cyclopenta-thieno[2,3-d]pyrimidine 4-chlorophenyl; 2-ethyl-6-methylphenyl LogP: ~5.2; High lipophilicity Antimicrobial activity (MIC: 16 μg/mL for S. aureus)
N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Hexahydrobenzothieno[2,3-d]pyrimidine 4-ethylphenyl; 4-methylphenyl LogP: ~4.8; Moderate solubility Antifungal activity (MIC: 32 μg/mL for C. albicans)
2-{[3-(4-Chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidine 4-chlorophenyl; 2-(trifluoromethyl)phenyl LogP: ~5.5; Low solubility Kinase inhibition (IC₅₀: 0.2 μM for EGFR)

Key Observations:

Core Structure Variations: The tetrahydrobenzothieno[2,3-d]pyrimidine core in the target compound confers conformational rigidity compared to the cyclopenta-thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine analogs. This rigidity may enhance target selectivity . Hexahydro derivatives (e.g., Entry 2) exhibit increased steric hindrance, reducing solubility but improving membrane permeability .

Substituent Effects :

  • Electron-withdrawing groups (e.g., 3-chloro-4-fluorophenyl in the target compound) enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors .
  • Trifluoromethyl groups (Entry 5) significantly increase lipophilicity and metabolic stability but reduce aqueous solubility .

Biological Activity Trends :

  • Compounds with 4-chlorophenyl substituents (Entries 2–5) show consistent antimicrobial and cytotoxic activity, suggesting a role for chlorine in disrupting microbial/cancer cell membranes .
  • The target compound’s 3-chloro-4-fluorophenyl group may offer a balance between activity and toxicity, as fluorine often improves bioavailability .

Structural and Functional Insights from Crystallography

  • Dihedral Angles: The dihedral angle between the thieno[2,3-d]pyrimidine core and the 3-chloro-4-fluorophenyl group (~60° in related structures) optimizes π-π stacking with aromatic residues in targets .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example, a similar pyrimidine derivative was prepared by reacting 4-(3-chlorophenyl)-2-ethyl-6-fluoropyrimidine with an arylacetamide in N-methylpyrrolidone (NMP) at 120°C for 16 hours, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH) . Optimization strategies include:

  • Temperature control : Higher temperatures (e.g., 120–140°C) improve reaction rates but require careful monitoring to avoid decomposition.
  • Solvent selection : Polar aprotic solvents like NMP enhance solubility of intermediates.
  • Purification : Gradient elution in column chromatography (e.g., CH₂Cl₂/MeOH ratios) improves separation of structurally similar byproducts.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • X-ray crystallography : Resolves molecular conformation and intermolecular interactions. For example, a related compound showed intramolecular N–H⋯N hydrogen bonds stabilizing a folded geometry, with dihedral angles between aromatic rings ranging from 42° to 67° .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., fluorine and chlorine shifts at δ 110–160 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., C₂₂H₁₉ClFN₅O₄) .

Q. How can solubility challenges be addressed during in vitro assays?

  • Co-solvents : Use DMSO (<1% v/v) to enhance aqueous solubility.
  • Surfactants : Polysorbate-80 or cyclodextrins stabilize hydrophobic moieties.
  • pH adjustment : Ionizable groups (e.g., acetamide) benefit from buffered solutions at pH 6–8 .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Docking studies : Tools like AutoDock Vina model interactions with kinase domains (e.g., benzothieno-pyrimidine scaffolds targeting ATP-binding pockets).
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. For example, sulfanyl-acetamide derivatives showed strong van der Waals interactions with hydrophobic residues .
  • QSAR analysis : Correlate substituent electronegativity (e.g., –Cl, –F) with inhibitory activity using Hammett constants .

Q. How can researchers resolve contradictions in reported biological activities across assays?

  • Orthogonal assays : Combine enzymatic inhibition (e.g., IC₅₀) with cellular viability (MTT assays) to distinguish target-specific effects from cytotoxicity.
  • Structural validation : Compare crystallographic data with docking poses to confirm binding modes .
  • Meta-analysis : Cross-reference bioactivity data across public databases (e.g., PubChem BioAssay) to identify assay-specific artifacts .

Q. What strategies improve metabolic stability and pharmacokinetics (PK) in preclinical studies?

  • Derivatization : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce CYP450-mediated oxidation.
  • Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages for enhanced absorption.
  • In vitro assays : Liver microsomal stability tests (e.g., t₁/₂ > 60 mins) guide structural optimization .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Substituent variation : Replace the 3-chloro-4-fluorophenyl group with bulkier aryl rings (e.g., naphthyl) to enhance π-π stacking.
  • Linker modification : Replace the sulfanyl group with sulfone (–SO₂–) to improve hydrogen-bonding capacity.
  • Bioisosteres : Substitute the benzothieno-pyrimidine core with indole-pyrimidine to retain activity while reducing toxicity .

Methodological Considerations

Q. What experimental controls are essential for validating biological activity?

  • Negative controls : Use DMSO vehicle and inactive analogs (e.g., des-chloro derivatives) to rule out solvent/artifactual effects.
  • Positive controls : Benchmark against known inhibitors (e.g., staurosporine for kinase assays).
  • Dose-response curves : Ensure EC₅₀/IC₅₀ values are reproducible across ≥3 independent experiments .

Q. How can researchers assess compound stability under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4 weeks.
  • Analytical monitoring : Track degradation via HPLC purity (>95%) and LC-MS for byproduct identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.